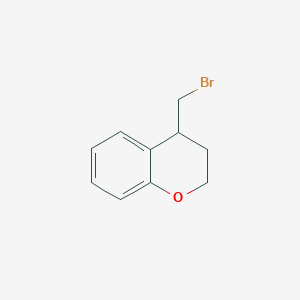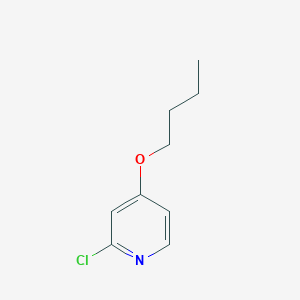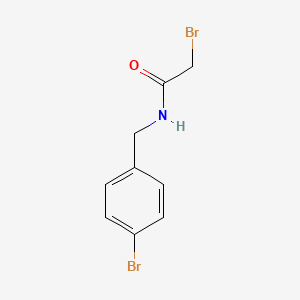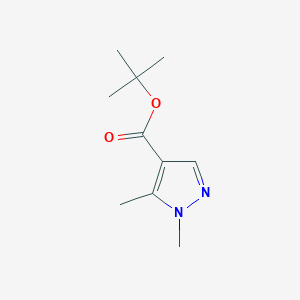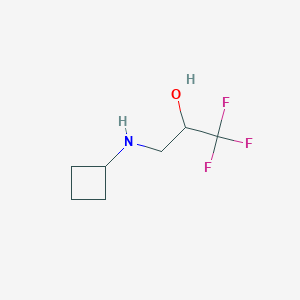
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions starting from readily available starting materials . The conditions under which the synthesis is carried out, such as temperature, pressure, and solvent, are also important factors .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves under certain conditions such as heat or light .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents . Other properties that might be measured include optical properties (if the compound is a dye or pigment) and electrical properties (if the compound is a semiconductor or superconductor) .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The chemical compound , although not directly mentioned in the retrieved studies, is closely related to fluorinated compounds and their derivatives, which are crucial in synthetic organic chemistry for developing new materials, pharmaceuticals, and agrochemicals. The following insights highlight the significance of fluorinated compounds and methodologies that may be applicable to or derived from the compound of interest:
Novel Synthetic Routes : Research has focused on developing new synthetic methods for fluorinated compounds, including stereoselective processes and palladium-catalyzed cycloisomerization techniques. These methods are essential for creating complex molecules with specific configurations and potentially relate to the synthesis or modification of 3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol (Zhang, Zhao, & Lu, 2007).
Ring-Opening Reactions : Improved microwave-assisted ring-opening of 1,1,1-Trifluoro-2,3-epoxypropane led to the synthesis of new 3-alkoxy-1,1,1-trifluoropropan-2-ols, showcasing an environmentally friendly method for producing precursors to trifluoromethyl ketones (Rayo et al., 2010).
Influence on Miscibility with Water : The presence of trifluoromethyl groups in compounds like 1,1,1-trifluoro-propan-2-ol has been studied for its effect on miscibility with water. Such studies offer insights into the physicochemical behavior of fluorinated compounds in aqueous solutions, which is crucial for understanding the solubility and bioavailability of potential pharmaceuticals (Fioroni, Burger, Mark, & Roccatano, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(cyclobutylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-11-5-2-1-3-5/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIGTWGXMKVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




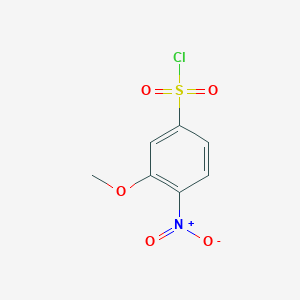

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)

![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)

